(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Catalog No.
S957606
CAS No.
1217753-37-1
M.F
C19H23ClN2O2
M. Wt
346.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydroc...

CAS Number

1217753-37-1

Product Name

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

IUPAC Name

benzyl (3R)-3-benzylpiperazine-1-carboxylate;hydrochloride

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1

InChI Key

KQHBPBYETAJYMS-GMUIIQOCSA-N

SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chemical compound with the formula C₁₉H₂₃ClN₂O₂ and a molecular weight of 346.85 g/mol. It is categorized under piperazine derivatives and features a benzyl group attached to the piperazine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders due to its structural properties and biological activities .

  • Synthesis of new compounds

    Due to its chemical structure, (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride can be a building block for the synthesis of other molecules. Some research explores its use as a starting material for creating new compounds with potential medicinal properties.Source:

  • Reference standard

Typical of piperazine derivatives, including:

  • N-alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form more complex derivatives.
  • Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or amines.
  • Esterification: The carboxylate moiety can react with alcohols to form esters, which may enhance its pharmacological properties.

These reactions are essential for modifying the compound's structure to optimize its activity and selectivity for biological targets.

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride exhibits significant biological activity, primarily as a potential ligand for neurotransmitter receptors. Its structural similarity to known psychoactive substances suggests it may interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. Research indicates that compounds in this class may possess anxiolytic and antidepressant properties, making them candidates for further pharmacological studies .

The synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves several steps:

  • Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols and carbonyl compounds.
  • Benzylation: The introduction of benzyl groups can be performed using benzyl halides in the presence of a base.
  • Carboxylation: The carboxylic acid group is introduced via reaction with carbon dioxide or through esterification methods.
  • Hydrochloride salt formation: Finally, the hydrochloride salt is obtained by reacting the base form with hydrochloric acid.

These methods allow for the production of high-purity compounds suitable for biological testing .

The primary applications of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting psychiatric disorders.
  • Research Tool: Utilized in studying receptor interactions and signaling pathways related to neurotransmission.
  • Chemical Probe: Employed in laboratories for exploring structure-activity relationships within piperazine derivatives.

Interaction studies involving (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride focus on its affinity for various receptors, including:

  • Serotonin Receptors: Investigating its role as a potential agonist or antagonist.
  • Dopamine Receptors: Assessing its impact on dopamine signaling pathways.
  • Other Neurotransmitter Systems: Evaluating cross-reactivity with other neurotransmitter receptors.

These studies are crucial for understanding the compound's pharmacodynamics and establishing its therapeutic potential .

Several compounds share structural similarities with (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride876378-16-4Contains an amino group instead of a benzyl group.
Benzyl 3-methylpiperazine-1-carboxylate hydrochloride1217831-52-1Features a methyl group, altering its steric properties.
Benzyl 2-methylpiperazine-1-carboxylate hydrochloride1217720-49-4Contains a different substitution pattern on the piperazine ring.
Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate130684982Incorporates a cyanomethyl group, affecting polarity and reactivity.

These compounds differ primarily in their substituents on the piperazine ring, which influences their biological activity and receptor affinity. The unique structure of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride positions it as a valuable candidate for drug development and research .

Dates

Modify: 2023-08-16

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